2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine
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Overview
Description
2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzotriazole family, which is widely recognized for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-(diethylamino)-2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent, such as ferric chloride, to yield the desired benzotriazole derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and UV stabilizers for plastics and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(diethylamino)-2-methylbenzaldehyde: A precursor in the synthesis of the target compound.
2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid: Another benzotriazole derivative with similar structural features.
Uniqueness
2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine is unique due to its specific substitution pattern on the benzotriazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific molecular interactions and stability.
Properties
IUPAC Name |
2-[4-(diethylamino)-2-methylphenyl]-6-methylbenzotriazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-5-22(6-2)14-7-8-18(13(4)9-14)23-20-16-10-12(3)15(19)11-17(16)21-23/h7-11H,5-6,19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJHANPADYADT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N2N=C3C=C(C(=CC3=N2)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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